molecular formula C15H12O3 B5814268 (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate

Cat. No.: B5814268
M. Wt: 240.25 g/mol
InChI Key: YDORUGQDHPAEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate is an organic compound that features a unique structure combining a cycloheptatriene ring with a benzoate ester

Properties

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11-6-5-7-12(10-11)15(17)18-14-9-4-2-3-8-13(14)16/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDORUGQDHPAEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate typically involves the reaction of cyclohepta-1,3,5-triene with 3-methylbenzoic acid under specific conditions. One common method involves the use of a catalyst such as rhodium trifluoroacetate to facilitate the reaction between aromatic hydrocarbons and diazo compounds . The reaction conditions often include controlled temperatures and the presence of a solvent to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, organolithium reagents, and water radical cations. The conditions typically involve controlled temperatures, the presence of solvents, and sometimes the use of catalysts to enhance reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various alkyl derivatives.

Scientific Research Applications

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studies of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cycloheptatriene derivatives and benzoate esters, such as:

Uniqueness

What sets (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate apart is its combined structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its significance.

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